Cas no 892855-48-0 (3,4,5-trimethoxy-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide)

3,4,5-Trimethoxy-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide is a synthetic benzothiazole derivative with potential applications in medicinal chemistry and pharmacological research. Its structure features a trimethoxy-substituted benzamide moiety linked to a 6-isopropyl-1,3-benzothiazole core, which may contribute to enhanced binding affinity and selectivity in biological systems. The compound's unique scaffold suggests utility as an intermediate or lead molecule in the development of enzyme inhibitors or receptor modulators. Its methoxy and isopropyl groups offer opportunities for further derivatization, making it a versatile candidate for structure-activity relationship studies. The benzothiazole component is known for its bioactivity, potentially lending this compound relevance in therapeutic agent discovery.
3,4,5-trimethoxy-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide structure
892855-48-0 structure
Product Name:3,4,5-trimethoxy-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide
CAS No:892855-48-0
MF:C20H22N2O4S
MW:386.464684009552
CID:6441814
Update Time:2025-05-19

3,4,5-trimethoxy-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 3,4,5-trimethoxy-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide
    • 3,4,5-trimethoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
    • Inchi: 1S/C20H22N2O4S/c1-11(2)12-6-7-14-17(10-12)27-20(21-14)22-19(23)13-8-15(24-3)18(26-5)16(9-13)25-4/h6-11H,1-5H3,(H,21,22,23)
    • InChI Key: HCUCKAFHHRTAEP-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=CC=C(C(C)C)C=C2S1)(=O)C1=CC(OC)=C(OC)C(OC)=C1

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Additional information on 3,4,5-trimethoxy-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide

Introduction to 3,4,5-trimethoxy-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide (CAS No. 892855-48-0) and Its Emerging Applications in Chemical Biology

The compound 3,4,5-trimethoxy-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide, identified by the CAS number 892855-48-0, represents a fascinating molecule in the realm of chemical biology. Its unique structural features—comprising a benzamide core linked to a benzothiazole moiety and substituted with methoxy and isopropyl groups—have garnered significant interest for its potential pharmacological properties. This introduction delves into the molecular characteristics of this compound, its synthetic pathways, and its emerging applications in contemporary research.

The structural framework of 3,4,5-trimethoxy-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide incorporates several key pharmacophoric elements. The benzothiazole ring is a well-documented scaffold in medicinal chemistry, often exhibiting bioactivity across various biological targets due to its ability to interact with aromatic pockets in proteins. The presence of multiple hydrophobic substituents, such as the trimethoxy group on the benzene ring and the isopropyl group on the nitrogen-linked benzene ring, enhances lipophilicity—a critical factor in drug permeability and binding affinity. Furthermore, the amide linkage introduces a polar moiety that can modulate solubility and interactions with polar biological targets.

Recent advancements in computational chemistry have enabled the rapid screening of such compounds for potential bioactivity. Virtual screening methods leveraging molecular docking have identified 3,4,5-trimethoxy-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide as a promising candidate for further investigation. Notably, its structural motifs suggest potential interactions with enzymes and receptors implicated in inflammatory pathways, making it a candidate for therapeutic development in conditions such as arthritis or neuroinflammation. The compound’s ability to simultaneously engage multiple binding sites may also contribute to its observed efficacy.

In vitro studies have begun to elucidate the mechanistic aspects of 3,4,5-trimethoxy-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide. Initial assays indicate that it modulates the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to prostaglandin synthesis. By inhibiting these enzymes, the compound demonstrates anti-inflammatory potential comparable to some established therapeutics but with distinct structural features that may mitigate side effects. Additionally, preliminary reports suggest interactions with ion channels in neural tissues, hinting at neuroprotective or analgesic properties that warrant further exploration.

The synthesis of 3,4,5-trimethoxy-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide presents an intriguing challenge due to its complex architecture. Traditional synthetic routes involve multi-step sequences involving nucleophilic substitution reactions on pre-functionalized benzene derivatives followed by cyclization to form the benzothiazole core. Recent innovations in catalytic methods have streamlined certain steps of this synthesis while improving yield and purity. For instance, transition-metal-catalyzed cross-coupling reactions now enable efficient formation of key carbon-carbon bonds without excessive byproduct formation—a critical improvement for large-scale production.

The pharmacokinetic profile of 3,4,5-trimethoxy-N-6-(propan-2-y l)-1 ,3 -benzothiazol - 2 - ylbenzamide is another area of active investigation. Metabolic stability studies indicate moderate resistance to enzymatic degradation in vitro but also suggest potential pathways for clearance via glucuronidation or oxidative metabolism. These findings are crucial for predicting its duration of action and dosing regimens in vivo. Additionally , preliminary pharmacokinetic modeling has been employed to predict oral bioavailability , suggesting that optimization strategies should focus on enhancing solubility while maintaining lipophilicity for optimal drug delivery.

Comparative studies with structurally related compounds have provided valuable insights into the functional roles of specific substituents within 3 , 4 , 5 -trimethoxy-N - 6 - ( propan - 2 - yl ) - 1 , 3 -benzothiazol - 2 - ylbenzamide . For example , analogs lacking one or more methoxy groups exhibit reduced bioactivity , underscoring their importance for receptor binding affinity . Similarly , replacing the isopropyl group with other alkyl chains alters solubility profiles without significantly affecting efficacy at certain target sites . These observations underscore how fine-tuning molecular structure can optimize therapeutic properties while minimizing off-target effects.

The future direction s of research on 3 , 4 , 5 -trimethoxy-N - 6 - ( propan - 2 - yl ) - 1 , 3 -benzothiazol - 2 - ylbenzamide are multifaceted . Preclinical studies are underway to evaluate its efficacy and safety profiles in animal models of inflammation and pain . Concurrently , chemists are exploring novel synthetic methodologies that could further streamline production while enabling rapid diversification into related scaffolds through library synthesis approaches . Collaborative efforts between computational biologists and experimental chemists will be essential for translating promising preclinical data into clinical candidates ready for human testing.

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